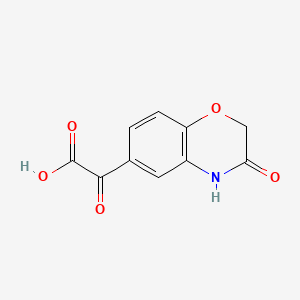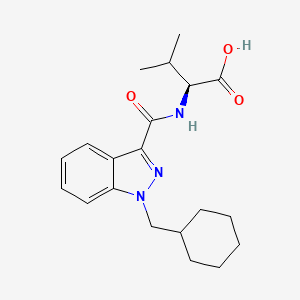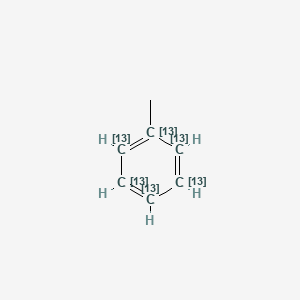
4-Methylumbelliferone-13C4
Vue d'ensemble
Description
4-Methylumbelliferone-13C4 is a labeled derivative of 4-Methylumbelliferone, a coumarin derivative widely used in scientific research. This compound is primarily utilized as a small molecule inhibitor of hyaluronan synthesis, a glycosaminoglycan involved in various biological processes such as inflammation, cancer, and autoimmunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferone-13C4 involves the incorporation of carbon-13 isotopes into the 4-Methylumbelliferone structure. This is typically achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of 4-methylumbelliferone as the starting material, which undergoes a series of reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferone-13C4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound. These derivatives are often used in further chemical synthesis or as intermediates in the production of more complex compounds .
Applications De Recherche Scientifique
4-Methylumbelliferone-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the synthesis of various coumarin derivatives.
Biology: Employed in the study of hyaluronan synthesis and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and autoimmunity.
Industry: Utilized in the production of fluorescent dyes and as a building block for more complex chemical compounds .
Mécanisme D'action
The primary mechanism of action of 4-Methylumbelliferone-13C4 involves the inhibition of hyaluronan synthesis. This is achieved by interfering with the enzymes responsible for hyaluronan production, leading to reduced levels of this glycosaminoglycan in tissues. The compound also affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferone: The non-labeled version of the compound, widely used in similar research applications.
7-Hydroxycoumarin: Another coumarin derivative with similar fluorescent properties and biological activities.
Coumarin-3-carboxylic acid: A related compound used in the synthesis of various coumarin derivatives
Uniqueness
4-Methylumbelliferone-13C4 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. This allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Propriétés
IUPAC Name |
7-hydroxy-4-(113C)methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-IPRLLLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/new.no-structure.jpg)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
